3-Chloro-4,5-dihydroxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 3,4-dihydroxybenzaldehyde, a closely related compound, can involve the condensation of catechol with glyoxylic acid in an aqueous alkaline medium, followed by oxidation and decarboxylation steps. Optimal conditions for these reactions have been identified to achieve high yield and purity (Červený et al., 1996). Similarly, the introduction of a chlorine atom to obtain 3-Chloro-4,5-dihydroxybenzaldehyde would follow analogous pathways, possibly requiring halogenation reactions.
Molecular Structure Analysis
The molecular structure of chlorinated dihydroxybenzaldehydes has been extensively studied using NMR spectroscopy. These studies reveal the electronic effects of the chlorine atom and hydroxyl groups on the aromatic ring, impacting the chemical shift values observed in 1H, 13C, and 17O NMR spectra. Such analyses provide insight into the compound's electronic structure and the nature of its substituents (Kolehmainen et al., 1995).
Chemical Reactions and Properties
Chlorinated dihydroxybenzaldehydes participate in various chemical reactions, including condensations, oxidations, and the formation of complexes. These reactions are significantly influenced by the presence of the chlorine atom and hydroxyl groups, which can act as directing groups in chemical transformations and impact the compound's reactivity towards different reagents (Kokubo et al., 1999).
Physical Properties Analysis
The physical properties of chlorinated dihydroxybenzaldehydes, such as solubility, melting point, and boiling point, are influenced by the polar nature of the hydroxyl and aldehyde groups, as well as the electron-withdrawing effect of the chlorine atom. These properties can be assessed through chromatographic techniques, revealing how structural modifications affect the compound's behavior in different phases (Korhonen & Knuutinen, 1984).
Chemical Properties Analysis
The chemical properties of 3-Chloro-4,5-dihydroxybenzaldehyde, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are closely tied to its functional groups. The presence of the aldehyde group makes it susceptible to nucleophilic attack, while the hydroxyl groups can participate in hydrogen bonding and the chlorine atom influences its electronic properties. Studies on similar compounds provide insights into how these groups interact in various chemical environments (Yenagi, Arlikatti, & Tonannavar, 2010).
Scientific Research Applications
Spectroscopic Studies
- NMR Spectral Analysis : Chlorinated 3,4-dihydroxybenzaldehydes, closely related to 3-Chloro-4,5-dihydroxybenzaldehyde, have been analyzed using 1H, 13C, and 17O NMR spectroscopy. These studies contribute to understanding the chemical structure and behavior of such compounds in various environments (Kolehmainen et al., 1995).
Chromatography
- Gas-Liquid Chromatographic Analyses : The separation of chlorinated 4-hydroxybenzaldehydes, including variants of 3-Chloro-4,5-dihydroxybenzaldehyde, on non-polar SE-30 capillary columns provides insights into the analytical methods for studying these compounds (Korhonen & Knuutinen, 1984).
Electrocatalysis
- Electrodeposition and Electrocatalytic Activity : Research on dihydroxybenzaldehyde isomers, similar to 3-Chloro-4,5-dihydroxybenzaldehyde, indicates their potential in electrocatalytic applications, particularly for NADH oxidation. This could be significant for biosensor development (Pariente et al., 1996).
Antioxidant Activity
- Evaluation of Antioxidant Properties : Studies have shown that compounds like 3-bromo-4,5-dihydroxybenzaldehyde, structurally related to 3-Chloro-4,5-dihydroxybenzaldehyde, exhibit significant antioxidant activity. This opens avenues for medical and food industry applications (Wang Zonghua, 2012).
Biomedical Applications
- Hydrogel Fabrication : 3,4-Dihydroxybenzaldehyde, a variant of 3-Chloro-4,5-dihydroxybenzaldehyde, has been used to modify collagen for hydrogel preparation. These hydrogels show potential in biomedical applications due to their thermal stability and biocompatibility (Duan et al., 2018).
Synthesis and Chemical Reactions
- Reaction Pathways and Synthesis : Understanding the reaction pathways, such as those involved in the formation of chloro-hydroxy-furanones, is critical for applications in chemical synthesis and environmental science (Långvik & Hormi, 1994).
Analytical Chemistry
- Solubility and Activity Coefficients : Research into the solubility and activity coefficients of chlorinated hydroxybenzaldehydes contributes to a deeper understanding of their chemical properties, which is essential for various industrial and research applications (Larachi et al., 2000).
properties
IUPAC Name |
3-chloro-4,5-dihydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNPYEYJHJEDLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955640 | |
Record name | 3-Chloro-4,5-dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4,5-dihydroxybenzaldehyde | |
CAS RN |
34098-18-5 | |
Record name | Benzaldehyde, 3-chloro-4,5-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034098185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-4,5-dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4,5-dihydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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